1,5-dimethyl-2-phenyl-4-(propylideneamino)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1,5-dimethyl-2-phenyl-4-(propylideneamino)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-2-phenyl-4-(propylideneamino)-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation reaction of 4-amino-1,5-dimethyl-2-phenylpyrazole-3-one with propionaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-2-phenyl-4-(propylideneamino)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1,5-dimethyl-2-phenyl-4-(propylideneamino)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-2-phenyl-4-(propylideneamino)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to cell lysis and death . Additionally, its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-amino-1,5-dimethyl-2-phenylpyrazole-3-one: A precursor in the synthesis of 1,5-dimethyl-2-phenyl-4-(propylideneamino)-1,2-dihydro-3H-pyrazol-3-one.
1,5-dimethyl-2-phenyl-4-(benzylideneamino)-1,2-dihydro-3H-pyrazol-3-one: A structurally similar compound with a benzylidene group instead of a propylidene group.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(propylideneamino)pyrazol-3-one |
InChI |
InChI=1S/C14H17N3O/c1-4-10-15-13-11(2)16(3)17(14(13)18)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3 |
InChI Key |
RPWWLMIINXYYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
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